Ethyl glucuronide

Description

Properties

IUPAC Name |

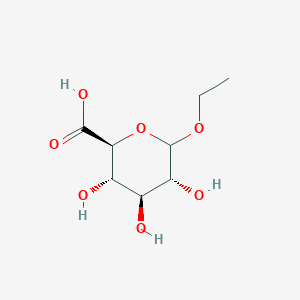

(2S,3S,4S,5R,6R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O7/c1-2-14-8-5(11)3(9)4(10)6(15-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJBVMJWSPZNJH-UQGZVRACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904317 | |

| Record name | Ethyl glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethyl glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17685-04-0 | |

| Record name | Ethyl β-D-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17685-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL .BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KG78CD48M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In Vivo Synthesis and Metabolism of Ethyl Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl glucuronide (EtG), a direct, non-oxidative metabolite of ethanol (B145695), has emerged as a highly sensitive and specific biomarker for alcohol consumption.[1][2] Its extended detection window compared to ethanol makes it invaluable for monitoring alcohol abstinence in clinical and forensic settings.[3] This technical guide provides an in-depth overview of the in vivo synthesis and metabolism of EtG, complete with quantitative data, detailed experimental protocols, and visual representations of the core pathways and workflows.

In Vivo Synthesis of this compound

The formation of EtG occurs primarily in the liver through a phase II metabolic reaction known as glucuronidation.[4][5] In this process, the glucuronyl group from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) is transferred to the hydroxyl group of ethanol.[5] This reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs).[5][6]

While a minor pathway, accounting for only 0.02-0.08% of the ingested ethanol dose, it produces a stable and water-soluble metabolite.[5][7] Several UGT isoforms have been identified to catalyze the formation of EtG, with UGT1A1, UGT1A9, and UGT2B7 being the most prominent.[6][8][9][10][11] UGT1A9 and UGT2B7, in particular, have been shown to have the highest rates of glucuronidation for ethanol.[9][10] The synthesis of EtG continues as long as ethanol is present in the body.[5]

Metabolism and Elimination of this compound

This compound is primarily eliminated from the body unchanged through renal excretion in the urine.[12] Its elimination follows first-order kinetics.[5] The half-life of EtG in blood and urine is approximately 2 to 3.5 hours.[12][13]

A secondary elimination pathway involves the hydrolysis of EtG back to ethanol and D-glucuronic acid. This reaction is catalyzed by the enzyme beta-glucuronidase, which is present in various tissues and can also be produced by bacteria, such as E. coli, commonly found in the urinary tract.[14][15][16] This bacterial degradation can, in some instances, lead to false-negative EtG results in urine samples that are not properly stored. Conversely, the presence of certain bacteria in urine samples containing ethanol may lead to the post-collection synthesis of EtG, potentially causing false-positive results.

Quantitative Data on this compound Pharmacokinetics

The following tables summarize key quantitative data related to the pharmacokinetics of this compound.

| Parameter | Value | Biological Matrix | Reference |

| Time to Peak Concentration (Tmax) | Median of 4 hours (range 3.5-5 hours) after ethanol intake | Blood | [6][12] |

| Elimination Half-Life (t1/2) | Median of 2.2 hours (range 1.7-3.1 hours) | Blood | [6][12] |

| Approximately 2-3.5 hours | Urine | [13] | |

| Renal Clearance | Median of 8.32 L/h (range 5.25-20.86 L/h) | - | [6][12] |

| Fraction of Ethanol Metabolized to EtG | 0.017% (median, range 0.013-0.022%) on a molar basis | - | [6][12] |

| 0.02-0.08% | - | [5] | |

| Detection Window | Up to 36 hours after chronic consumption | Blood | [4] |

| Up to 5 days after heavy consumption | Urine | [4] |

Table 1: Pharmacokinetic Parameters of this compound.

| UGT Isoform | Apparent Michaelis Constant (Km) (mM) | Maximum Velocity (Vmax) (pmol/min/mg) | Source |

| Human Liver Microsomes | 0.17 ± 0.08 | 75.98 ± 5.63 | [8][11] |

| UGT1A1 | 0.03 ± 0.01 | 25.22 ± 3.45 | [8][11] |

| UGT2B7 | 0.11 ± 0.04 | 52.03 ± 9.8 | [8][11] |

| UGT1A9 | - | High activity reported | [6][9][10] |

Table 2: Kinetic Parameters for this compound Formation by UGT Isoforms. (Note: Km and Vmax values can vary between studies and experimental conditions).

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This protocol provides a general framework for the analysis of EtG in urine. Specific parameters may need to be optimized based on the instrumentation and reagents available.

1. Sample Preparation:

-

To 100 µL of urine, add an internal standard (e.g., EtG-d5).

-

Add 200 µL of acetonitrile (B52724) to precipitate proteins.

-

Centrifuge the sample at 10,000 rpm to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase or HILIC column.

-

Mobile Phase: A gradient of an aqueous solution (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Optimized for the column dimensions.

-

Injection Volume: Typically 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.[12]

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for EtG and its internal standard.

-

In Vitro UGT Activity Assay for this compound Formation

This protocol outlines a method to assess the activity of UGT enzymes in forming EtG using human liver microsomes or recombinant UGTs.

1. Incubation Mixture Preparation:

-

In a microcentrifuge tube, combine the following on ice:

-

Human liver microsomes or recombinant UGTs (e.g., 0.5 mg/mL protein).[9]

-

Potassium phosphate (B84403) buffer (pH 7.4, 50 mM).[9]

-

Magnesium chloride (4 mM).[9]

-

A pore-forming agent like alamethicin (B1591596) (if using microsomes) to ensure UDPGA access to the enzyme.

-

UDP-glucuronic acid (UDPGA).

-

-

Pre-incubate the mixture at 37°C for a few minutes.

2. Reaction Initiation and Termination:

-

Initiate the reaction by adding ethanol at the desired concentration (e.g., ranging from 0 to 300 mM to determine kinetics).[9]

-

Incubate at 37°C for a specific time (e.g., 15-60 minutes).

-

Terminate the reaction by adding a stopping solution, such as a cold organic solvent (e.g., acetonitrile) or an acidic solution.

3. Analysis:

-

Centrifuge the terminated reaction mixture to pellet proteins.

-

Analyze the supernatant for the presence and quantity of EtG using a validated LC-MS/MS method as described previously.

Visualizations

Caption: Metabolic pathway of ethanol to this compound and its subsequent elimination and hydrolysis.

Caption: A generalized experimental workflow for the analysis of this compound in biological samples.

Factors Influencing this compound Concentrations

Several factors can influence the concentration of EtG in biological samples, leading to inter-individual variability. These include:

-

Amount of Alcohol Consumed: Higher doses of ethanol lead to higher concentrations of EtG.[1]

-

Time Since Last Consumption: EtG concentrations peak a few hours after drinking and then decline.[12]

-

Genetic Polymorphisms: Variations in the genes encoding for UGT enzymes may alter the rate of EtG formation.

-

Body Mass Index (BMI): Studies have shown that individuals with a higher BMI may have higher EtG concentrations in their hair.

-

Hair Treatments: Cosmetic treatments such as bleaching and permanent coloring can significantly reduce EtG concentrations in hair samples.

-

Co-ingestion of Other Substances: Certain substances, like caffeine, may influence the formation of EtG. Additionally, some flavonoids found in food and beverages can inhibit EtG formation.[9]

-

Urine Dilution: The concentration of EtG in urine can be affected by the dilution of the sample, which can be normalized using creatinine (B1669602) levels.[11]

Conclusion

This compound is a reliable and sensitive biomarker of recent alcohol consumption. A thorough understanding of its in vivo synthesis, metabolism, and the factors influencing its concentration is crucial for the accurate interpretation of EtG test results in research, clinical, and forensic applications. The methodologies for its quantification are well-established, providing robust tools for researchers and drug development professionals. Continued research into the nuances of EtG metabolism will further enhance its utility as a biomarker.

References

- 1. Rapid and Effective Determination of this compound in Hair by Micro Extraction by Packed Sorbent (MEPS) and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Determination of this compound in blood by GC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. cda-amc.ca [cda-amc.ca]

- 5. Nonoxidative ethanol metabolism in humans—from biomarkers to bioactive lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Development and Validation of a Fast and Sensitive UPLC-MS/MS Method for this compound (EtG) in Hair, Application to Real Cases and Comparison with Carbohydrate-Deficient Transferrin (CDT) in Serum [mdpi.com]

- 8. gtfch.org [gtfch.org]

- 9. ata-journal.org [ata-journal.org]

- 10. researchgate.net [researchgate.net]

- 11. Development and validation of LCMS method for determination of this compound (EtG) in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. oyc.co.jp [oyc.co.jp]

- 16. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of this compound (EtG) and Ethyl Palmitate (EtPa) in Hair - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Ethyl Glucuronide (EtG): A Technical Guide for Diverse Populations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl glucuronide (EtG) has emerged as a sensitive and specific biomarker for monitoring alcohol consumption. Its utility in clinical and forensic settings is well-established; however, a comprehensive understanding of its pharmacokinetic profile across diverse populations is still developing. This technical guide provides an in-depth analysis of the current knowledge on EtG pharmacokinetics, with a particular focus on the influence of genetic and ethnic diversity. We summarize quantitative pharmacokinetic data, detail key experimental protocols for EtG analysis, and visualize the metabolic and regulatory pathways involved in its formation. This guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to design and interpret studies involving EtG, particularly in the context of an increasingly diverse global population.

Introduction

This compound (EtG) is a direct, non-oxidative metabolite of ethanol (B145695) formed through the conjugation of ethanol with glucuronic acid.[1] This reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, primarily in the liver.[2] Unlike ethanol, which has a short detection window, EtG can be detected in various biological matrices, including urine and hair, for an extended period, making it a valuable biomarker for assessing recent and chronic alcohol consumption.[3][4]

The interpretation of EtG levels, however, is not always straightforward. Inter-individual variability in EtG concentrations can be significant, influenced by factors such as the amount of alcohol consumed, the time elapsed since consumption, and individual metabolic differences.[3] A critical and often under-explored source of this variability lies in the genetic and ethnic diversity of populations. Genetic polymorphisms in the UGT enzymes responsible for EtG synthesis can lead to altered enzyme activity and, consequently, variations in EtG levels.[3] Given that the prevalence of these polymorphisms often differs among ethnic groups, understanding the pharmacokinetics of EtG in diverse populations is paramount for its accurate application in research and clinical practice.

This guide will delve into the metabolic pathways of EtG formation, the enzymes involved, and the factors that regulate their activity. We will then present a summary of the available quantitative pharmacokinetic data for EtG in various populations, highlighting the existing knowledge and identifying the gaps in research. Detailed experimental protocols for the quantification of EtG in urine and hair are also provided to facilitate the standardization of research methodologies.

Ethanol Metabolism and this compound Formation

Ethanol is primarily metabolized in the body through oxidative pathways. However, a small fraction (less than 0.1%) undergoes non-oxidative metabolism, leading to the formation of metabolites such as this compound (EtG) and ethyl sulfate (B86663) (EtS).[1][5]

The Glucuronidation Pathway

The formation of EtG occurs through a Phase II metabolic reaction known as glucuronidation. In this process, the enzyme UDP-glucuronosyltransferase (UGT) facilitates the transfer of a glucuronic acid moiety from the co-substrate uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to ethanol.[1] This conjugation reaction increases the water solubility of ethanol, allowing for its efficient elimination through the kidneys.

Figure 1: Metabolic Pathway of Ethanol to this compound.

UDP-Glucuronosyltransferase (UGT) Enzymes

The UGT superfamily consists of several isoforms with varying substrate specificities. In vitro studies using human liver microsomes have identified UGT1A1 and UGT2B7 as the primary isoforms responsible for the formation of EtG.[2][3] However, other isoforms may also contribute to a lesser extent.[3] The expression and activity of these enzymes are subject to regulation by various factors, which can contribute to inter-individual differences in EtG levels.

Figure 2: Key Factors Regulating UGT Gene Expression.

Pharmacokinetics of this compound

The pharmacokinetic profile of EtG is characterized by its formation following ethanol ingestion, distribution into various body compartments, and subsequent elimination, primarily through urine.

Pharmacokinetic Parameters in Blood

Studies have characterized the time course of EtG in blood following controlled ethanol administration.

Table 1: Pharmacokinetic Parameters of EtG in Blood

| Population | Ethanol Dose | Tmax (h) | Cmax (mg/L) | Half-life (h) | Reference |

| Chinese (n=26) | 0.72 g/kg | 4.12 ± 1.07 | 0.31 ± 0.11 | 2.56 ± 0.89 | [6][7] |

| Male Volunteers (n=10) | 0.5 g/kg | median: 4 (range: 3.5-5) | - | median: 2.2 (range: 1.7-3.1) | [8] |

Note: Data are presented as mean ± standard deviation or median (range).

Pharmacokinetic Parameters in Urine

Urine is the primary matrix for EtG detection due to its high concentrations and longer detection window compared to blood.

Table 2: Urinary Excretion of EtG

| Population | Ethanol Dose | Detection Window | Total Excreted (% of ethanol dose) | Reference |

| Healthy Volunteers | Moderate | Up to 80 hours | ~0.02% (molar basis) | [3] |

| Male Volunteers (n=10) | 0.5 g/kg | 45-50 h | median: 0.017% (range: 0.013-0.022) | [8] |

This compound in Hair

EtG can be incorporated into hair, providing a long-term marker of chronic alcohol consumption.

Table 3: EtG Concentrations in Hair

| Population | Alcohol Consumption | EtG Concentration (pg/mg) | Reference |

| General Population | High-risk drinking | Sensitivity of 0.93 at 8 pg/mg threshold | [4] |

| Medico-legal cases (drug-negative group) | Not specified | Mean: 0.107 ng/mg | [9] |

Influence of Diverse Populations on EtG Pharmacokinetics

While direct comparative studies on EtG pharmacokinetics across diverse ethnic populations are limited, evidence from genetic studies of UGT enzymes suggests that significant differences may exist.

Genetic Polymorphisms in UGT Enzymes

Genetic variations in the UGT1A1 and UGT2B7 genes can alter enzyme activity and have been shown to vary in frequency across different ethnic groups.

-

UGT1A1*28: This polymorphism, characterized by an extra TA repeat in the promoter region, leads to reduced gene expression and lower enzyme activity.[10] While its direct impact on EtG levels in vivo has not been extensively studied, it is plausible that individuals with this variant may exhibit altered EtG formation.[3]

-

UGT2B72 (H268Y): This common polymorphism has been studied in relation to the metabolism of various drugs, with conflicting results on its effect on enzyme activity.[11] A study in Taiwanese subjects on the pharmacokinetics of OROS® hydromorphone found no apparent effect of the UGT2B72 polymorphism.[12] However, its specific impact on EtG glucuronidation requires further investigation.

The prevalence of these and other UGT polymorphisms varies significantly among different ethnic populations, which could contribute to population-specific differences in EtG pharmacokinetics.[13]

Limited Data in Diverse Populations

To date, only a few studies have reported EtG pharmacokinetic parameters in non-Caucasian populations. One study in a Chinese population provided valuable data on blood EtG kinetics (see Table 1).[6][7] However, there is a clear need for more research in other ethnic groups, such as individuals of African, Hispanic, and South Asian descent, to better understand the global variability in EtG metabolism.

Experimental Protocols

Accurate and reproducible quantification of EtG is crucial for both research and clinical applications. The most common analytical method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

EtG Analysis in Urine by LC-MS/MS

Figure 3: General Workflow for Urine EtG Analysis by LC-MS/MS.

Key Methodological Details:

-

Sample Preparation: A simple "dilute-and-shoot" method is often sufficient for urine samples. This typically involves diluting the urine sample (e.g., 1:10 or 1:50) with the initial mobile phase or deionized water. An internal standard, such as deuterated EtG (EtG-d5), is added to correct for matrix effects and variations in instrument response.[14]

-

Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be used to separate EtG from other urine components. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

-

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for EtG and its internal standard.[14]

EtG Analysis in Hair by LC-MS/MS

Key Methodological Details:

-

Sample Preparation:

-

Decontamination: Hair samples are first washed with solvents like dichloromethane (B109758) and methanol (B129727) to remove external contaminants.

-

Extraction: The washed and dried hair is then pulverized or cut into small segments. EtG is extracted from the hair matrix, typically by incubation in water or a buffer solution, often with the aid of ultrasonication.

-

Clean-up: A solid-phase extraction (SPE) step is often necessary to remove interfering substances from the hair extract before LC-MS/MS analysis.

-

-

LC-MS/MS Analysis: The instrumental analysis is similar to that used for urine samples, with adjustments to the chromatographic conditions and injection volume as needed for the cleaner, more concentrated hair extracts.

Discussion and Future Directions

The available data on EtG pharmacokinetics provide a solid foundation for its use as a biomarker of alcohol consumption. However, the influence of population diversity on EtG metabolism and disposition remains a significant knowledge gap. The limited number of studies in non-Caucasian populations makes it difficult to establish population-specific reference ranges or to fully understand the impact of genetic polymorphisms on EtG levels.

Future research should prioritize:

-

Direct Comparative Pharmacokinetic Studies: Well-controlled studies that directly compare the pharmacokinetic parameters of EtG in different ethnic and racial groups are urgently needed.

-

Genotype-Phenotype Correlation Studies: Research linking specific UGT genotypes to in vivo EtG levels in diverse populations will be crucial for personalized interpretation of EtG results.

-

Investigation of Non-Genetic Factors: The influence of diet, co-medications, and other environmental factors on EtG pharmacokinetics in different populations should be explored.

Conclusion

This compound is a valuable biomarker for monitoring alcohol consumption, but its interpretation requires a nuanced understanding of its pharmacokinetic properties. While current research has established the general kinetic profile of EtG, the impact of population diversity is an area that requires significant further investigation. This technical guide has summarized the current state of knowledge, highlighting both what is known and the critical questions that remain. By addressing these knowledge gaps, the scientific and clinical communities can ensure the equitable and accurate application of EtG testing in our increasingly diverse world.

References

- 1. EtG Quantification in Hair and Different Reference Cut-Offs in Relation to Various Pathologies: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Influence of Gilbert’s syndrome on the formation of this compound | Semantic Scholar [semanticscholar.org]

- 3. Clinical (Non-forensic) Application Of Ethylglucuronide Measurement: Are We Ready? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in hair and fingernails as a long-term alcohol biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urinary this compound Can Be Used as a Biomarker of Habitual Alcohol Consumption in the General Population - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estimating the time of last drinking from blood this compound and ethyl sulphate concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A pharmacokinetic study of this compound in blood and urine: applications to forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The clinical application of UGT1A1 pharmacogenetic testing: Gene-environment interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The effect of UGT2B7*2 polymorphism on the pharmacokinetics of OROS® hydromorphone in Taiwanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inter‐ethnic differences in pharmacokinetics—is there more that unites than divides? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ethylglucuronide and Ethyl Sulfate Assays in Clinical Trials, Interpretation and Limitations: Results of a Dose Ranging Alcohol Challenge Study and Two Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

Postmortem Fate of Ethyl Glucuronide: A Technical Guide on Formation and Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl glucuronide (EtG), a direct metabolite of ethanol (B145695), has emerged as a crucial biomarker in forensic toxicology to ascertain antemortem alcohol consumption. Its primary utility lies in its ability to distinguish between alcohol ingested before death and ethanol produced postmortem through microbial action. This technical guide provides an in-depth analysis of the postmortem formation and stability of EtG, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the complex interplay of factors influencing its postmortem fate. Understanding the nuances of EtG's behavior after death is paramount for accurate interpretation in medicolegal investigations.

Introduction

Postmortem Formation of this compound: A Minimal Concern

A significant advantage of EtG as a biomarker is its resistance to postmortem formation. While ethanol can be readily synthesized by various microorganisms in the postmortem interval, numerous studies have demonstrated that EtG is not significantly formed after death in most tissues.

In a study where EtG-free blood and liver samples were fortified with ethanol (0.1 g%), no new formation of EtG was observed during storage.[5] Another study reported that in ethanol-spiked postmortem blood, EtG was not detected in the blank group, though some formation was observed at a high temperature of 37°C.[6][7] This indicates that under typical postmortem conditions, endogenous production of EtG is negligible. This characteristic is fundamental to its utility in differentiating between antemortem alcohol consumption and postmortem ethanol production.[2][8]

However, it is crucial to note a specific exception: urine. Some studies have shown that certain bacteria, such as Escherichia coli, can synthesize EtG in urine specimens stored at room temperature in the presence of ethanol.[9][10] This highlights the importance of appropriate sample preservation and the consideration of the specimen type when interpreting EtG results.

Postmortem Stability of this compound: A Multi-Factorial Issue

The stability of EtG after death is a more complex issue, with degradation being a possibility under certain conditions, particularly in the presence of microbial contamination and elevated temperatures.

Influence of Temperature and Storage

Temperature plays a critical role in the stability of EtG in postmortem samples. Generally, lower temperatures promote stability.

-

Refrigerated and Frozen Storage: Studies have consistently shown that EtG is stable in postmortem blood and other tissues when stored at 4°C or -20°C.[6][11] One study found that EtG concentrations in urine remained relatively constant when stored at 4°C in airtight containers.[5][12]

-

Room Temperature Storage: At room temperature (around 20-25°C), EtG stability can be variable. In one experiment, EtG concentrations in urine stored at room temperature for 5 weeks in ventilated vials showed variations ranging from a 30% decrease to an 80% increase, with an average increase of 37.5%.[5] In postmortem liver and skeletal muscle, EtG concentrations decreased by an average of 27.7% after 4 weeks at room temperature.[5] In another study, EtG in ethanol-positive blood samples tended to degrade at 25°C and 37°C.[6][11]

Impact of Microbial Activity and Putrefaction

Putrefaction, the decomposition of organic matter by microorganisms, can significantly impact EtG stability. The enzymes produced by bacteria can lead to the degradation of EtG.

Several studies have noted that in cases of heavy putrefaction, EtG may be undetectable.[13][14] This degradation is attributed to the hydrolyzing action of bacterial enzymes.[8] The presence of certain bacteria, like E. coli, has been shown to cause EtG degradation in urine samples.[15] Therefore, the degree of decomposition of the remains is a critical factor to consider during the interpretation of EtG results. In severely decomposed bodies, a negative EtG result may not definitively rule out antemortem alcohol consumption.

Stability in Different Biological Matrices

The stability of EtG can also vary depending on the biological matrix.

-

Blood: Postmortem blood is a common matrix for EtG analysis. While stable under proper storage, degradation can occur at higher temperatures and with putrefaction.[1][11]

-

Urine: Urine generally shows higher concentrations of EtG than blood.[13] However, it is also susceptible to bacterial degradation and even post-sampling synthesis of EtG by certain bacteria if ethanol is present.[9][10]

-

Vitreous Humor: Vitreous humor is considered a valuable specimen in forensic toxicology due to its anatomical isolation, which offers some protection against microbial contamination.[16] It can be a useful alternative or complementary matrix for EtG analysis.[17]

-

Hair: EtG is incorporated into hair during its growth and can provide a long-term history of alcohol consumption. Studies have shown that EtG is remarkably stable in hair, with one study demonstrating stability for at least 10 years when stored at room temperature and protected from light.[18] This makes hair a reliable matrix for retrospective toxicological investigations.[18]

-

Tissues: EtG can be detected in various postmortem tissues, including liver, muscle, and rib bone marrow.[13] Liver samples often show the second-highest EtG concentrations after urine.[13] However, tissue samples are also subject to degradation with putrefaction.[5]

Data Presentation: Quantitative Summary of EtG Stability Studies

The following tables summarize the quantitative data from various studies on the postmortem stability of this compound.

Table 1: Stability of EtG in Postmortem Blood

| Temperature | Duration | Change in EtG Concentration | Reference |

| 37°C | > 1 day | Degradation observed | [11] |

| 25°C | > 3 days | Degradation observed | [11] |

| 4°C | 7 days | Stable | [6][11] |

| -20°C | 7 days | Stable | [6] |

Table 2: Stability of EtG in Postmortem Urine

| Temperature | Duration | Storage Conditions | Change in EtG Concentration | Reference |

| Room Temp | 5 weeks | Ventilated vials | -30% to +80% (avg. +37.5%) | [5] |

| 4°C | Not specified | Airtight test tubes | Relatively constant | [5][12] |

| Room Temp | Not specified | Infected with E. coli | Degradation observed | [15] |

Table 3: Stability of EtG in Postmortem Tissues

| Tissue | Temperature | Duration | Change in EtG Concentration | Reference |

| Liver & Skeletal Muscle | Room Temp | 4 weeks | Average decrease of 27.7% | [5] |

| Hair | Room Temp | Up to 10 years | No significant degradation | [18] |

Experimental Protocols

This section provides a generalized overview of the methodologies commonly employed in the analysis of EtG in postmortem specimens, based on protocols described in the cited literature.

Sample Preparation and Extraction

A common method for the extraction of EtG from postmortem whole blood involves protein precipitation followed by solid-phase extraction or direct injection after dilution.

Protocol: Protein Precipitation and Phospholipid Removal for Whole Blood [1]

-

Aliquoting: Transfer 100 µL of whole blood to a microcentrifuge tube.

-

Internal Standard Addition: Add an internal standard (e.g., deuterated EtG) and water.

-

Protein Precipitation: Add ice-cold acetonitrile (B52724) to precipitate proteins.

-

Centrifugation: Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Filtration: Filter the supernatant through a 96-well phospholipid removal plate.

-

Evaporation: Evaporate the filtrate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a solution of water, acetonitrile, and formic acid.

-

Analysis: The sample is now ready for analysis by LC-MS/MS.

Analytical Methods

The gold standard for the quantification of EtG in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[5][19] Gas chromatography-mass spectrometry (GC-MS) is also a viable method.[15]

Typical LC-MS/MS Parameters:

-

Chromatographic Separation: A reversed-phase or HILIC column is typically used to separate EtG from other matrix components.

-

Ionization: Electrospray ionization (ESI) in negative mode is commonly employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is used in multiple reaction monitoring (MRM) mode for quantification, monitoring specific precursor-to-product ion transitions for EtG and its internal standard.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.

References

- 1. Quantitative Determination of this compound and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. A study of this compound in post-mortem blood as a marker of ante-mortem ingestion of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of LCMS method for determination of this compound (EtG) in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability of this compound in urine, post-mortem tissue and blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of this compound, Ethyl Sulfate, Phosphatidylethanols and Fatty Acid Ethyl Esters in Postmortem Human Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Postcollection synthesis of this compound by bacteria in urine may cause false identification of alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Stability of this compound in urine, post-mortem tissue and blood samples | springermedicine.com [springermedicine.com]

- 13. Distribution of this compound in rib bone marrow, other tissues and body liquids as proof of alcohol consumption before death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Practical use of this compound and ethyl sulfate in postmortem cases as markers of antemortem alcohol ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. investigativemedia.com [investigativemedia.com]

- 16. This compound and ethanol concentrations in femoral blood, urine and vitreous humor from 117 autopsy cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assessing the importance of post-mortem interval and other variables on the analysis of ethanol in the vitreous humour with a focus on this compound and ethyl sulfate: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Long‐Term Stability of this compound in Hair: A 10‐Year Retrospective Analysis of 909 Samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The role of this compound in supporting medico-legal investigations: Analysis of this biomarker in different postmortem specimens from 21 selected autopsy cases - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of ethyl glucuronide in urine samples under various storage conditions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of ethyl glucuronide (EtG) in urine samples under various storage conditions. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this critical biomarker of alcohol consumption. The guide details the factors influencing EtG stability, presents quantitative data from various studies, outlines detailed experimental protocols for sample analysis, and provides visual representations of key processes.

Introduction to this compound (EtG)

This compound is a direct, non-oxidative metabolite of ethanol (B145695), formed in the liver by the conjugation of ethanol with glucuronic acid.[1][2] Its presence in urine is a specific and sensitive indicator of recent alcohol consumption.[3][4] Unlike ethanol, which is typically detectable in urine for only a few hours, EtG has a much longer detection window, often up to 80 hours or more after heavy alcohol consumption, making it an invaluable tool for monitoring alcohol abstinence.[5][6] However, the accurate determination of EtG concentrations can be compromised by improper sample handling and storage, which can lead to both the degradation of existing EtG and the formation of new EtG (neo-formation). Understanding the stability of EtG under various conditions is therefore paramount for ensuring the integrity and reliability of test results.

Factors Affecting EtG Stability in Urine

The stability of EtG in urine is primarily influenced by three key factors: storage temperature, duration of storage, and the presence of microbial contamination. The interplay of these factors can lead to significant changes in EtG concentrations, potentially resulting in false-negative or false-positive findings.

Storage Temperature

Temperature is a critical determinant of EtG stability. As a general principle, lower temperatures slow down chemical and biological processes, thereby preserving the integrity of the analyte.

-

Refrigeration (4°C to 8°C): Storing urine samples at refrigerated temperatures is an effective method for preserving EtG for short to medium durations. Studies have shown that EtG concentrations remain relatively constant when stored at 4°C in airtight containers.[6] Specifically, EtG is reported to be stable for 24 hours with negligible degradation after 48 hours under ordinary refrigeration at 4°C.[7]

-

Freezing (-20°C): For long-term storage, freezing urine samples at -20°C is the recommended practice.[7] This effectively halts the biological activity that can lead to EtG degradation or neo-formation.

-

Room Temperature (18°C to 25°C): Storage at room temperature is highly discouraged as it can lead to unpredictable and significant variations in EtG concentrations. These variations can range from a 30% decrease to an 80% increase over a period of 5 weeks in ventilated vials.

Bacterial Contamination and Neo-formation

Bacterial contamination is a major challenge in maintaining the stability of EtG in urine samples. Certain bacteria, particularly glucuronidase-positive strains of Escherichia coli, can significantly impact EtG concentrations.[3][8]

-

Degradation: Bacteria that produce the enzyme β-glucuronidase can hydrolyze EtG back into ethanol and glucuronic acid.[8] This enzymatic degradation can lead to a decrease in EtG concentrations, potentially resulting in false-negative results.

-

Neo-formation: Conversely, in the presence of ethanol (either from recent consumption or from in vitro fermentation of glucose by yeast like Candida albicans), some bacteria can synthesize EtG.[8][9] This neo-formation can lead to false-positive results, incorrectly indicating recent alcohol consumption.[8]

Preservatives

The addition of chemical preservatives to urine samples can help to inhibit microbial growth and stabilize EtG concentrations, especially when immediate refrigeration or freezing is not possible.

-

Effective Preservatives: Studies have identified several effective preservatives for EtG in urine. Chlorhexidine and boric acid have been shown to be useful in preventing EtG degradation.[3][4] Sodium fluoride (B91410) (at a concentration of 10 mg/mL) also appears to be a protective agent.[7][9]

-

Ineffective Preservatives: Not all preservatives are suitable for EtG analysis. For instance, thymol (B1683141) has been found to lead to the degradation of EtG.[3][4]

Quantitative Data on EtG Stability

The following tables summarize the quantitative data from various studies on the stability of EtG in urine under different storage conditions.

Table 1: Effect of Temperature on EtG Stability in Urine

| Storage Temperature | Duration | Observation | Reference |

| 4°C | 5 weeks | Concentrations remained relatively constant in airtight test tubes. | [10] |

| Room Temperature | 5 weeks | Variations ranged from a 30% decrease to an 80% increase in ventilated vials (average of 37.5% increase). | [10] |

| 4-8°C | 9 days | Stable in the presence of effective preservatives. | [3][11] |

| 18±1°C (Room Temp) | 9 days | Significant degradation in the presence of E. coli without effective preservatives. | [3][11] |

| 36±1°C (Incubator) | 9 days | Rapid degradation in the presence of E. coli without effective preservatives. | [3][11] |

Table 2: Effect of Preservatives on EtG Stability in Urine Stored at Various Temperatures (9-day study with E. coli contamination)

| Preservative | 4-8°C | 18±1°C | 36±1°C | Reference |

| None | - | Significant Degradation | Rapid Degradation | [3][11] |

| Chlorhexidine | Stable | Stable | Stable | [3][11] |

| Boric Acid | Stable | Stable | Stable | [3][11] |

| Chlorhexidine, Ethylparaben, Sodium Propionate | Stable | Stable | Stable | [3][11] |

| Thymol | Degradation | Significant Degradation | Rapid Degradation | [3][11] |

Experimental Protocols

Accurate and reliable analysis of EtG in urine requires validated and standardized experimental protocols. The most common analytical method for the quantification of EtG is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Sample Collection and Handling

Proper specimen collection and handling are the first critical steps in ensuring the accuracy of EtG analysis.

-

Collection: Collect a midstream urine sample in a clean, dry container.

-

Preservation: If the sample cannot be analyzed immediately, it should be refrigerated at 2-8°C for up to 48 hours.[5] For long-term storage, samples should be frozen at -20°C.[5] If refrigeration or freezing is not immediately possible, a suitable preservative (e.g., sodium fluoride, chlorhexidine, or boric acid) should be added.

-

Transport: If the sample needs to be transported, it should be maintained at a refrigerated or frozen temperature.

Detailed Methodology for LC-MS/MS Analysis

The following is a representative "dilute and shoot" protocol for the analysis of EtG in urine using LC-MS/MS, which is a common and straightforward sample preparation technique.

4.2.1. Materials and Reagents

-

This compound (EtG) and Ethyl Sulfate (EtS) analytical standards

-

Deuterated internal standards (EtG-d5 and EtS-d5)

-

LC-MS grade acetonitrile (B52724), methanol, and water

-

Formic acid

-

Negative human urine for calibration standards and quality controls

-

Vortex mixer

-

Centrifuge

-

96-well plates

-

LC-MS/MS system (e.g., UPLC coupled with a triple quadrupole mass spectrometer)

4.2.2. Sample Preparation

-

Thawing: If frozen, allow urine samples to thaw completely at room temperature.

-

Centrifugation: Centrifuge the urine samples for approximately 3 minutes at 7200 rpm to pellet any particulate matter.

-

Aliquoting: Transfer a 50 µL aliquot of the clarified urine supernatant into a well of a 96-well plate.

-

Dilution and Internal Standard Addition: Add 500 µL of a working internal standard solution (containing EtG-d5 and EtS-d5 in a suitable solvent, e.g., 0.1% formic acid in water) to each sample.[12]

-

Mixing: Vortex the plate for one minute to ensure thorough mixing.

-

Final Centrifugation (Optional but Recommended): Centrifuge the plate to pellet any precipitated proteins.

-

Transfer: Transfer the supernatant to a new plate for injection into the LC-MS/MS system.

4.2.3. LC-MS/MS Analysis

-

Chromatographic Separation: Perform chromatographic separation using a suitable C18 or HILIC column. A gradient elution with mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile or methanol) is typically used.

-

Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the appropriate multiple reaction monitoring (MRM) transitions for EtG, EtS, and their deuterated internal standards.

Visualizing Key Processes and Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for EtG stability testing and the factors that can influence EtG concentrations in urine samples.

Caption: Experimental workflow for assessing the stability of EtG in urine samples.

Caption: Key factors influencing the stability of EtG concentrations in urine samples.

Conclusion and Recommendations

The stability of this compound in urine is a multifaceted issue that requires careful consideration to ensure the accuracy of analytical results. The evidence strongly indicates that improper storage, particularly at room temperature and in the presence of bacterial contamination, can lead to significant and unpredictable changes in EtG concentrations.

For optimal preservation of EtG in urine samples, the following best practices are recommended:

-

Immediate Analysis: Whenever possible, urine samples should be analyzed for EtG as soon as possible after collection.

-

Refrigeration for Short-Term Storage: If immediate analysis is not feasible, samples should be stored at 4°C for no longer than 48 hours.

-

Freezing for Long-Term Storage: For storage periods exceeding 48 hours, urine samples should be frozen at -20°C.

-

Use of Preservatives: In situations where immediate refrigeration or freezing is not possible, the use of validated preservatives such as sodium fluoride, chlorhexidine, or boric acid is strongly advised.

-

Concurrent Analysis of Ethyl Sulfate (EtS): Given that EtS is more stable than EtG and not susceptible to the same bacterial degradation and neo-formation issues, the simultaneous measurement of EtS is highly recommended to aid in the interpretation of results.

By adhering to these guidelines, researchers, scientists, and drug development professionals can minimize the risk of erroneous EtG results and ensure the reliability of this important biomarker for monitoring alcohol consumption.

References

- 1. Clinical (Non-forensic) Application Of Ethylglucuronide Measurement: Are We Ready? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro study of bacterial degradation of this compound and ethyl sulphate [pubmed.ncbi.nlm.nih.gov]

- 3. labplan.ie [labplan.ie]

- 4. data.biotage.co.jp [data.biotage.co.jp]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Stability of this compound in urine, post-mortem tissue and blood samples | springermedicine.com [springermedicine.com]

- 7. lcms.cz [lcms.cz]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. etg.weebly.com [etg.weebly.com]

- 10. Stability of this compound in urine, post-mortem tissue and blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of preservatives on the stability of this compound and ethyl sulphate in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Successful Strategies for the Analysis of EtG and EtS in Urine [restek.com]

An In-depth Technical Guide to the Mechanism of Ethyl Glucuronide Formation via Glucuronidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical mechanism underlying the formation of ethyl glucuronide (EtG), a direct metabolite of ethanol (B145695). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this important biomarker of alcohol consumption. This document delves into the core enzymatic processes, quantitative kinetic data, and detailed experimental protocols for studying EtG formation.

Introduction to this compound (EtG)

This compound is a non-oxidative, minor metabolite of ethanol formed through a phase II metabolic process known as glucuronidation.[1][2] This process involves the conjugation of ethanol with glucuronic acid, a reaction catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes.[2][3] While the majority of ethanol is metabolized oxidatively to acetaldehyde (B116499) and then acetic acid, a small fraction (less than 0.1%) is converted to EtG.[4] Despite its low conversion rate, EtG is a highly specific and sensitive biomarker for recent alcohol consumption, detectable in various biological matrices like urine, blood, and hair for an extended period after ethanol has been eliminated from the body.[5][6] Its longer detection window makes it a valuable tool in clinical and forensic toxicology to monitor alcohol abstinence.[4][5]

The Glucuronidation Pathway of Ethanol

The formation of EtG occurs primarily in the liver, where UGT enzymes are most abundant. The reaction takes place within the lumen of the endoplasmic reticulum. It is a bi-substrate reaction requiring ethanol as the aglycone substrate and uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) as the activated form of glucuronic acid (the glucuronyl donor).[3] The UGT enzyme facilitates the transfer of the glucuronic acid moiety from UDPGA to ethanol, forming ethyl β-D-glucuronide and releasing uridine diphosphate (B83284) (UDP).[3]

The overall reaction can be summarized as: Ethanol + UDP-Glucuronic Acid --(UGT)--> this compound + UDP

Several UGT isoforms have been identified as capable of catalyzing ethanol glucuronidation. However, research has consistently shown that UGT1A9 and UGT2B7 are the most active and predominant enzymes responsible for EtG formation in humans.[1][7][8] Other isoforms, such as UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT2B10, and UGT2B15, have also been shown to produce EtG, although at significantly lower rates.[7][8][9]

Caption: Biochemical pathway of this compound (EtG) formation.

Quantitative Data on EtG Formation

The formation of EtG follows Michaelis-Menten kinetics.[8][9] The following tables summarize the key kinetic parameters for EtG formation catalyzed by various human UGT isoforms and in human liver microsomes (HLM).

Table 1: Michaelis-Menten Constants (Km) for Ethanol Glucuronidation

| Enzyme/System | Km (mM) | Reference |

| Human Liver Microsomes (HLM) | 0.17 ± 0.08 | [10] |

| Recombinant UGT1A1 | 0.03 ± 0.01 | [10] |

| Recombinant UGT1A3 | 40.04 | [8] |

| Recombinant UGT2B7 | 0.11 ± 0.04 | [10] |

| Recombinant UGT2B15 | 8.02 | [8] |

Table 2: Maximum Velocity (Vmax) for Ethanol Glucuronidation

| Enzyme/System | Vmax (pmol/min/mg protein) | Reference |

| Human Liver Microsomes (HLM) | 75.98 ± 5.63 | [10] |

| Recombinant UGT1A1 | 25.22 ± 3.45 | [10] |

| Recombinant UGT1A9 (at 50 mM Ethanol) | 10.41 | [8] |

| Recombinant UGT2B7 | 52.03 ± 9.8 | [10] |

| Recombinant UGT2B7 (at 50 mM Ethanol) | 12.96 | [8] |

Table 3: Inhibition of EtG Formation

| Inhibitor | Target Enzyme | Inhibition Type | IC50 / Ki | Reference |

| Cannabidiol | HLM | Noncompetitive | IC50 = 1.17 mg/L, Ki = 3.1 mg/L | [7] |

| Bilirubin | UGT1A1 | - | - | [10] |

| 3'-azido-3'-deoxythymidine (AZT) | UGT2B7 | - | - | [10] |

| Quercetin | Multiple UGTs (except UGT2B15) | Competitive/Mechanism-based (UGT2B7) | - | [8][11] |

| Kaempferol | Multiple UGTs (except UGT2B15) | Competitive | - | [8][11] |

| Resveratrol | UGT1A1, UGT1A9, HLM | Competitive | - | [8][11] |

Experimental Protocols for Studying EtG Formation

This section details a generalized in vitro protocol for measuring EtG formation using recombinant UGT enzymes or human liver microsomes.

Objective: To determine the kinetic parameters (Km and Vmax) of EtG formation.

Materials:

-

Recombinant human UGT enzymes (e.g., UGT1A9, UGT2B7) or pooled human liver microsomes (HLM)[8]

-

Ethanol (substrate)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium (B8492382) salt (co-substrate)

-

Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)[8]

-

Magnesium chloride (MgCl2)[8]

-

Alamethicin (to permeabilize microsomal vesicles)

-

EtG-d5 (internal standard for LC-MS/MS analysis)[8]

-

Acetonitrile (B52724) or methanol (B129727) (for reaction termination and protein precipitation)

-

LC-MS/MS system for analysis

Experimental Workflow Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound (EtG) | Research Starters | EBSCO Research [ebsco.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Involvement of UDP-glucuronosyltransferases UGT1A9 and UGT2B7 in ethanol glucuronidation, and interactions with common drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gtfch.org [gtfch.org]

- 9. Identification and preliminary characterization of UDP-glucuronosyltransferases catalyzing formation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of UDP-glucuronosyltransferase catalyzed formation of this compound in human liver microsomes and recombinant UGTs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formation and inhibition of this compound and ethyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl glucuronide as a long-term biomarker of alcohol consumption

An In-depth Technical Guide to Ethyl Glucuronide as a Long-Term Biomarker of Alcohol Consumption

Introduction

This compound (EtG) is a direct, non-oxidative metabolite of ethanol (B145695), formed in the body following alcohol consumption.[1][2] It serves as a highly specific and sensitive biomarker for detecting recent alcohol intake, even after ethanol is no longer detectable in the body.[2][3] Unlike traditional, indirect markers such as liver enzymes, which can be influenced by non-alcoholic conditions, EtG is only present after exposure to ethanol.[4] Its detection in various biological matrices, particularly hair and nails, provides a long-term window of detection, making it an invaluable tool for monitoring alcohol abstinence and consumption patterns.[1][4] This guide provides a comprehensive technical overview of EtG, including its biochemical formation, pharmacokinetics, analytical methodologies, and interpretation, for researchers, scientists, and drug development professionals.

Biochemical Basis of EtG Formation

While the vast majority (approximately 95%) of ethanol is metabolized in the liver through an oxidative pathway to acetaldehyde (B116499) and acetic acid, a small fraction (less than 0.1%) undergoes non-oxidative metabolism.[2][5] One of these minor pathways is glucuronidation, a Phase II metabolic reaction. In this process, the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of a glucuronic acid moiety from UDP-glucuronic acid to ethanol, forming this compound.[6][7] Several UGT isoforms, including UGT1A9 and UGT2B7, have been identified as being involved in this reaction.[6]

Pharmacokinetics of this compound

The pharmacokinetic profile of EtG is crucial for the correct interpretation of test results. Following alcohol consumption, EtG can be detected in blood and urine for a significantly longer period than ethanol itself.[8] In blood, EtG reaches its maximum concentration (Cmax) approximately 3 to 5.5 hours after ethanol intake, which is about 2 to 4.5 hours after the peak ethanol concentration.[9][10] The elimination half-life of EtG in blood is reported to be around 2.2 to 2.5 hours.[9][10] Urinary concentrations of EtG are much higher than in blood and can be detected for up to 80 hours or even longer after heavy consumption.[8][11]

| Parameter | Matrix | Value (Median) | Range | Source |

| Time to Cmax | Blood | 4.0 hours | 3.5 - 5.0 hours | [9] |

| Elimination Half-Life | Blood | 2.2 hours | 1.7 - 3.1 hours | [9] |

| Renal Clearance | - | 8.32 L/h | 5.25 - 20.86 L/h | [9] |

| Urinary Excretion | - | 0.017% of ethanol dose (molar basis) | 0.013 - 0.022% | [9] |

EtG in Different Biological Matrices

The choice of biological matrix for EtG testing depends on the desired detection window and the specific application.

| Matrix | Detection Window | Common Cutoffs | Advantages | Disadvantages |

| Urine | Up to 5 days[3] | 100, 250, 500, 1000 ng/mL[12] | Non-invasive, widely used, good for recent use.[3][11] | Short detection window, potential for dilution, risk of false positives from incidental exposure.[1] |

| Hair | Months to years | 7-30 pg/mg (repeated use), >30 pg/mg (chronic excessive)[7] | Longest detection window, non-invasive, reflects long-term patterns.[3][13] | Cosmetic treatments can reduce EtG levels, slower results.[14] |

| Fingernails | Up to ~3 months[15] | 8, 20, 30 pg/mg[16] | Long detection window, less affected by cosmetic treatments than hair.[14][15] | Slower incorporation of biomarker. |

| Blood | Up to 36 hours[12] | Varies | Accurate for very recent use, harder to adulterate.[12] | Invasive, shortest detection window.[9] |

Urine EtG Testing

Urine is the most common matrix for EtG testing, primarily for monitoring abstinence.[11] The detection window for EtG in urine is typically up to 80 hours, but can extend to five days depending on the amount of alcohol consumed.[3][11]

Interpretation of Urine EtG Cutoff Levels [11][12][17]

| Cutoff Level (ng/mL) | General Interpretation |

| >1000 | Indicates heavy drinking on the same day or the previous day(s). |

| 500 - 1000 | Suggests recent light drinking (past 24 hours) or previous heavy drinking (past 1-3 days). |

| 100 - 500 | May indicate light drinking (past 12-36 hours) or recent incidental exposure. |

| <100 | Generally considered negative, indicating no significant alcohol use. |

The Substance Abuse and Mental Health Services Administration (SAMHSA) advises a conservative cutoff of 500 ng/mL to minimize the risk of false positives from incidental alcohol exposure.[12][18] However, lower cutoffs are often used in clinical trials and treatment programs to achieve higher sensitivity for any drinking.[18][19]

Hair and Fingernail EtG Testing

For a long-term history of alcohol consumption, keratin (B1170402) matrices like hair and fingernails are the specimens of choice. EtG is incorporated into the keratin fibers from the bloodstream and sweat as the hair and nails grow, providing a retrospective timeline of use.[6] A standard 3 cm proximal hair segment reflects alcohol consumption over approximately the past 3 months.[7][15]

Fingernails are a valuable alternative matrix, especially when hair is unavailable or has been chemically treated.[15][20] Studies have shown that EtG concentrations in fingernails can be higher than in hair and may offer better sensitivity for detecting various levels of alcohol use.[14][16]

Interpretation of Hair EtG Cutoff Levels (Society of Hair Testing - SoHT) [7][13]

| Cutoff Level (pg/mg) | Interpretation |

| <7 | Abstinence or rare, low-level consumption. |

| 7 - 30 | Repeated alcohol consumption. |

| >30 | Chronic, excessive alcohol consumption. |

Performance of EtG in Hair and Fingernails

A study on undergraduate students provided the following data on the sensitivity and specificity of EtG testing in hair and fingernails at different thresholds.[16]

| Matrix | EtG Threshold (pg/mg) | Drinking Category | Sensitivity (CI) | Specificity (CI) |

| Hair | 30 | High-Risk | 0.43 (0.17, 0.69) | 1.00 (1.00, 1.00) |

| Hair | 20 | High-Risk | 0.71 (0.47, 0.95) | 1.00 (1.00, 1.00) |

| Hair | 8 | High-Risk | 0.93 (0.79, 1.00) | 0.97 (0.92, 0.99) |

| Fingernails | 30 | High-Risk | 1.00 (1.00, 1.00) | 1.00 (1.00, 1.00) |

| Fingernails | 20 | High-Risk | 1.00 (1.00, 1.00) | 1.00 (1.00, 1.00) |

| Fingernails | 8 | High-Risk | 1.00 (1.00, 1.00) | 1.00 (1.00, 1.00) |

Experimental Protocols and Analytical Methodology

The standard approach for EtG analysis involves an initial screening test followed by a confirmatory test for presumptive positive samples.[2][21]

-

Screening: Immunoassays (EIA) are commonly used for initial screening of urine samples due to their speed and cost-effectiveness, making them suitable for large-scale testing.[8][21]

-

Confirmation: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirmation.[16][22] It offers high sensitivity and specificity, allowing for accurate quantification of EtG in various matrices including urine, blood, hair, and nails.[16][22]

General Protocol for Hair/Nail EtG Analysis via LC-MS/MS

-

Sample Collection: Collect a proximal hair segment (typically 3 cm) from the scalp. For nails, collect clippings from all ten fingers if possible.[20][23]

-

Decontamination: Wash the exterior of the hair or nail sample with a solvent like dichloromethane (B109758) or methanol (B129727) to remove external contaminants.

-

Extraction:

-

Finely cut or pulverize the washed and dried sample.

-

Incubate the sample in an extraction solvent (e.g., water or methanol) with an internal standard (e.g., EtG-d5).

-

Ultrasonication is often used to facilitate the extraction of EtG from the keratin matrix.[24]

-

-

Purification/Cleanup: The extract may be purified using Solid Phase Extraction (SPE) to remove interfering substances.

-

Analysis: Inject the final extract into the LC-MS/MS system for separation and quantification.[23]

-

Data Interpretation: Compare the quantified EtG concentration against established cutoff values.[13]

General Protocol for Urine EtG Analysis via LC-MS/MS

-

Sample Collection: Collect a mid-stream urine sample in a clean, sterile container.

-

Sample Preparation:

-

Centrifuge the urine sample to pellet any sediment.

-

Take an aliquot of the supernatant.

-

Add an internal standard (e.g., EtG-d5).

-

The sample may be diluted with a buffer or mobile phase. For urine, a "dilute-and-shoot" method is common, requiring minimal preparation.

-

-

Analysis: Inject the prepared sample directly into the LC-MS/MS system.

-

Data Interpretation: Quantify the EtG concentration and compare it to the relevant cutoff levels for the testing program.[12]

Limitations and Critical Considerations

-

Incidental Exposure: A significant limitation of EtG testing is the potential for positive results from incidental, non-beverage exposure to alcohol.[1] Products like alcohol-based hand sanitizers, mouthwashes, and certain foods can lead to detectable EtG levels, particularly in urine.[2][8] This is the primary reason for using higher, more conservative cutoffs (e.g., 500 ng/mL) in forensic and workplace settings.[17][18]

-

Sample Stability: EtG can be unstable in urine samples if not stored properly. Bacterial contamination can lead to the degradation of EtG at room temperature.[8][22] Conversely, in vitro formation of EtG in contaminated samples is generally not a concern.[22] Freezing or refrigeration at 4°C is recommended for sample preservation.[8][22]

-

Cosmetic Hair Treatments: For hair EtG testing, cosmetic treatments such as bleaching and dyeing have been shown to significantly reduce EtG concentrations, potentially leading to false-negative results.[14]

-

EtG Indicates Exposure, Not Impairment: It is critical to understand that a positive EtG test confirms recent alcohol exposure but does not provide any information about impairment or intoxication at the time of the test.[3]

-

Interpretive Guidelines: Professional bodies like SAMHSA recommend that EtG test results should not be used as the sole basis for clinical or legal decisions.[4][17] Results should be interpreted in conjunction with other evidence, such as self-reports and clinical assessments.[8]

Conclusion

This compound has established itself as a reliable and sensitive long-term biomarker of alcohol consumption. Its utility in detecting alcohol use for several days in urine and for months in hair and nails makes it a superior tool for monitoring abstinence compared to direct ethanol testing.[3][15] The gold-standard analytical method, LC-MS/MS, provides accurate and quantifiable results. However, practitioners must be acutely aware of the limitations, particularly the risk of incidental exposure and the factors that can influence concentrations in hair. When used with appropriate, validated cutoff levels and interpreted within a comprehensive clinical or forensic context, EtG testing is an indispensable tool for researchers, clinicians, and drug development professionals in the objective assessment of alcohol use.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (EtG) | Research Starters | EBSCO Research [ebsco.com]

- 3. usdrugtestcenters.com [usdrugtestcenters.com]

- 4. The association of long-term alcohol biomarkers with risk for alcohol-related injury: Implications for screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nonoxidative ethanol metabolism in humans—from biomarkers to bioactive lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EtG Quantification in Hair and Different Reference Cut-Offs in Relation to Various Pathologies: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical (Non-forensic) Application Of Ethylglucuronide Measurement: Are We Ready? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A pharmacokinetic study of this compound in blood and urine: applications to forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. EtG Test for Confirming Alcohol Abstinence [verywellmind.com]

- 12. EtG Test & Calculator for Alcohol Detection [addictionresource.com]

- 13. researchgate.net [researchgate.net]

- 14. usdtl.com [usdtl.com]

- 15. This compound as a Long-term Alcohol Biomarker in Fingernail and Hair. Matrix Comparison and Evaluation of Gender Bias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound in hair and fingernails as a long-term alcohol biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. alcopro.com [alcopro.com]

- 18. Determining this compound Cutoffs When Detecting Self-Reported Alcohol Use In Addiction Treatment Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ethylglucuronide and Ethyl Sulfate Assays in Clinical Trials, Interpretation and Limitations: Results of a Dose Ranging Alcohol Challenge Study and Two Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. wardelab.com [wardelab.com]

- 22. Stability of this compound in urine, post-mortem tissue and blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound in hair and fingernails as a long-term alcohol biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 24. heinonline.org [heinonline.org]

Toxicological Properties of Ethyl Glucuronide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl glucuronide (EtG), a minor, non-oxidative metabolite of ethanol (B145695), has gained prominence as a sensitive and specific biomarker for alcohol consumption. While its clinical and forensic applications are well-established, a comprehensive understanding of its intrinsic toxicological properties is crucial for a complete risk assessment, particularly in contexts of chronic alcohol use and in vulnerable populations. This technical guide provides an in-depth review of the current state of knowledge regarding the toxicological profile of this compound. It summarizes key findings on its mechanisms of action, including the activation of inflammatory signaling pathways and induction of oxidative stress. This guide also presents detailed experimental protocols for assessing EtG-related toxicities and organizes available quantitative data for comparative analysis. Areas with limited data, such as classical toxicological endpoints and specific organ toxicities directly attributable to EtG, are highlighted to underscore the need for further investigation.

Introduction

This compound is formed in the liver through the conjugation of ethanol with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[1] Unlike ethanol, EtG is non-volatile, water-soluble, and has a significantly longer detection window in various biological matrices, including urine, blood, and hair, making it a reliable marker for recent alcohol intake.[1][2] While the toxic effects of ethanol are extensively documented, the direct toxicological contribution of its metabolite, EtG, is an emerging area of research. This guide focuses on the inherent toxicological properties of EtG, distinct from those of its parent compound, ethanol.

Pharmacokinetics and Metabolism

Following ethanol consumption, EtG is formed in the liver and distributed throughout the body. In blood, EtG reaches its maximum concentration (Cmax) approximately 3 to 5 hours after ethanol Cmax.[3] The elimination half-life of EtG in blood is approximately 2 to 3 hours.[1] EtG is primarily eliminated through renal excretion, with concentrations in urine being significantly higher than in blood.[3]

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Biological Matrix | Reference |

| Time to Cmax | 4 hours (median) | Blood | [3] |

| Elimination Half-life | 2.2 hours (median) | Blood | [3] |

| Renal Clearance | 8.32 L/h (median) | - | [3] |

| Percentage of Ethanol Dose Excreted as EtG | ~0.02-0.06% | Urine | [4] |

Mechanisms of Toxicity

Current research points to two primary mechanisms through which this compound may exert toxic effects: activation of inflammatory pathways and induction of oxidative stress.

Activation of Toll-Like Receptor 4 (TLR4) Signaling Pathway

A significant body of evidence indicates that EtG can act as a signaling molecule, specifically by activating the Toll-Like Receptor 4 (TLR4).[5] TLR4 is a key component of the innate immune system, and its activation triggers a downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[6][7]

-

Mechanism of Activation: In silico modeling suggests that EtG docks to the MD-2 portion of the TLR4 receptor complex.[5] This binding initiates a signaling cascade that proceeds through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[5]

-

Downstream Effects: Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][8] This inflammatory response can contribute to neuroinflammation and pain, and potentially to tissue damage in various organs.[5]

Induction of Oxidative Stress

Studies have shown a correlation between high levels of this compound and increased markers of oxidative stress.[9] This suggests that EtG may contribute to an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products.

-

Mechanism: High EtG levels have been associated with increased glutathione (B108866) consumption and turnover, methionine oxidation, and purine (B94841) oxidation.[9] This indicates a depletion of antioxidant defenses and an increase in oxidative damage to cellular components.

-

Metabolic Consequences: The increase in oxidative stress is also linked to decreases in glycolysis and energy metabolism, as well as alterations in the pentose (B10789219) phosphate (B84403) pathway.[9] This can impair cellular function and contribute to cell death.

Quantitative Toxicological Data

To date, there is a significant lack of publicly available data on classical toxicological endpoints for this compound, such as the median lethal dose (LD50) and the no-observed-adverse-effect level (NOAEL). Most toxicological studies have focused on ethanol, and the direct toxicity of EtG has not been systematically evaluated through standardized regulatory assays. The following table summarizes the limited quantitative data found in the literature from in vitro and in vivo studies.